Thiazina

Tuberculosis Clinical Trial Drug Comparison

Thiazina (CAS 62682-46-6), also designated as TB-450, is not a single chemical entity but a fixed-dose combination antimycobacterial agent. It consists of 300 mg of isoniazid and 150 mg of thioacetazone per tablet.

Molecular Formula C16H19N7O2S
Molecular Weight 373.4 g/mol
CAS No. 62682-46-6
Cat. No. B1241631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazina
CAS62682-46-6
Synonymsisazone
isozone
TB 450
TB-450
Thiazina
Molecular FormulaC16H19N7O2S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C=NNC(=S)N.C1=CN=CC=C1C(=O)NN
InChIInChI=1S/C10H12N4OS.C6H7N3O/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16;7-9-6(10)5-1-3-8-4-2-5/h2-6H,1H3,(H,13,15)(H3,11,14,16);1-4H,7H2,(H,9,10)/b12-6+;
InChIKeyJQQQEJZYKNGYBP-WXIWBVQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazina (CAS 62682-46-6) Product Specification and Procurement Baseline for TB-450 Fixed-Dose Combination


Thiazina (CAS 62682-46-6), also designated as TB-450, is not a single chemical entity but a fixed-dose combination antimycobacterial agent. It consists of 300 mg of isoniazid and 150 mg of thioacetazone per tablet [1]. This specific formulation is classified by MeSH as a drug combination, mapping directly to the constituent compounds isoniazid and thioacetazone, and is distinct from the broader heterocyclic class of thiazine scaffolds [2]. While the term 'thiazine' broadly refers to a class of sulfur- and nitrogen-containing heterocycles with diverse research applications, procurement for the specific CAS registry number 62682-46-6 refers exclusively to this fixed-combination product historically used in the treatment of tuberculosis and leprosy [3].

Why Generic Substitution of Thiazina (TB-450) with Alternative Anti-TB Regimens or Single Agents Fails Without Direct Comparative Analysis


Substituting Thiazina (TB-450) with other anti-tuberculosis regimens or its individual components (isoniazid or thioacetazone alone) is not scientifically valid without direct comparative analysis, due to the drug's unique fixed-dose ratio and its distinct therapeutic and toxicological profile. Unlike broad 'thiazine' research compounds with varied substitutions, the specific 2:1 isoniazid-to-thioacetazone ratio in TB-450 is a clinically studied formulation where the weaker bactericidal activity of thioacetazone is specifically intended to prevent the emergence of resistance to the more potent isoniazid [1]. Furthermore, historical data demonstrates that while the isoniazid plus thioacetazone combination is therapeutically as effective as the standard isoniazid plus para-aminosalicylic acid (PAS) regimen, it is associated with a different and higher incidence of side effects, including severe dermatological reactions [2]. This complex interplay of synergistic anti-mycobacterial activity and distinct safety signals underscores why a procurement decision based on nominal compound class (thiazine) or single-agent substitution is inadequate and requires scrutiny of comparative clinical evidence [3].

Thiazina (TB-450) Quantitative Comparative Evidence: Differentiating Procurement Decisions from Alternative Therapies


Comparative Therapeutic Equivalence of TB-450 (Isoniazid + Thioacetazone) vs. Isoniazid + PAS in Pulmonary Tuberculosis

In a controlled clinical trial involving 117 previously untreated patients with open pulmonary tuberculosis, the fixed-dose combination of isoniazid and thioacetazone (TB-450) demonstrated therapeutic efficacy equivalent to the standard regimen of isoniazid and para-aminosalicylic acid (PAS) [1]. The study reported that both regimens achieved comparable rates of sputum conversion and radiographic improvement over the treatment period, establishing the clinical non-inferiority of the thioacetazone-containing combination as an alternative to the PAS-based therapy [1].

Tuberculosis Clinical Trial Drug Comparison

Thiazina (TB-450) Lack of Impact on Leprosy Relapse Rate Compared to Rifampin-Based Treatment

In the context of leprosy treatment, a study comparing Thiazina (isoniazid + thioacetazone) with rifampin found a clear differentiation in long-term outcomes. The Thiazina treatment regimen had no significant effect on either the overall relapse rate or the incidence of dapsone-resistant leprosy [1]. In contrast, the rifampin-based treatment significantly lowered the relapse rate, with only a single case of dapsone resistance detected [1].

Leprosy Relapse Prevention Drug Comparison

Thiazina (TB-450) Adverse Event Profile: High Incidence of Dermatological Reactions Including Exfoliative Dermatitis

A comparative study of isoniazid plus thioacetazone (TB-450) versus isoniazid plus PAS revealed a distinct safety profile. While therapeutically equivalent, the thioacetazone-containing regimen was associated with a higher incidence of minor side-effects and resulted in three documented cases of exfoliative dermatitis, a severe and potentially life-threatening skin reaction [1]. This specific safety concern is a well-documented differentiating factor for thioacetazone-containing combinations.

Tuberculosis Adverse Drug Reactions Drug Safety

Pharmacological Role Differentiation: Thioacetazone Prevents Isoniazid Resistance

The specific combination of isoniazid and thioacetazone in Thiazina (TB-450) is pharmacologically justified by the complementary mechanisms of the two drugs. While isoniazid is a potent bactericidal agent, its use as monotherapy rapidly selects for resistant *Mycobacterium tuberculosis* strains [1]. Thioacetazone, which possesses only weak intrinsic anti-mycobacterial activity, serves a critical adjunctive role in the combination: it is only useful in preventing resistance to more powerful drugs like isoniazid and rifampicin [1]. This establishes a clear functional differentiation from using isoniazid alone.

Tuberculosis Drug Resistance Pharmacology

Defined Application Scenarios for Thiazina (TB-450) Based on Differentiating Quantitative Evidence


Alternative to PAS-Containing Regimens in Resource-Limited Settings

Procurement of Thiazina (TB-450) is best justified in public health or clinical settings where a therapeutically equivalent alternative to an isoniazid plus PAS regimen is required, but factors such as cost, supply chain logistics, or patient tolerance to PAS favor a different fixed-dose combination. The evidence of non-inferiority to the isoniazid+PAS regimen directly supports its use in this specific substitution scenario [1].

Historical Control in Anti-Tuberculosis Drug Development Research

Due to its well-characterized, albeit dated, clinical efficacy and safety profile, Thiazina (TB-450) serves as a valuable historical comparator or positive control in preclinical and clinical research aimed at developing novel anti-mycobacterial agents or shorter-course regimens. Its documented side effect profile, particularly the incidence of exfoliative dermatitis, provides a benchmark for assessing the improved safety of new drug candidates [2].

Exclusion Criteria for Clinical Use in HIV-Positive or High-Risk Populations

The quantitative evidence of severe dermatological adverse events, including exfoliative dermatitis, directly informs a critical procurement decision: the active exclusion of Thiazina (TB-450) from formularies intended for patient populations with a high prevalence of HIV or other risk factors for cutaneous drug reactions. This evidence-based restriction ensures patient safety and optimal resource allocation [2].

Pharmacological Studies on Resistance Prevention in Combination Therapy

Thiazina (TB-450) is an ideal research tool for *in vitro* and *in vivo* studies investigating the mechanisms by which weakly active companion drugs like thioacetazone prevent the emergence of resistance to potent bactericidal agents like isoniazid [3]. This specific fixed-dose combination provides a defined, historically significant model system for exploring the evolutionary dynamics of drug resistance in *M. tuberculosis*.

Quote Request

Request a Quote for Thiazina

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.